molecular formula C21H20ClN3O6 B2450608 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-08-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2450608
CAS No.: 874805-08-0
M. Wt: 445.86
InChI Key: ONLOMAKYFYBMKK-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O6 and its molecular weight is 445.86. The purity is usually 95%.
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Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6/c22-15-4-2-14(3-5-15)21(28)25-7-8-29-18(25)11-24-20(27)19(26)23-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLOMAKYFYBMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20ClN3O6C_{21}H_{20}ClN_{3}O_{6}, with a molecular weight of 445.86 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an oxalamide structure, which is significant for its biological properties.

PropertyValue
Molecular FormulaC21H20ClN3O6
Molecular Weight445.86 g/mol
IUPAC NameThis compound
CAS Number874805-08-0

Synthesis

The synthesis of this compound typically involves several steps including:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This involves the use of specific reagents like potassium permanganate for oxidation.
  • Oxalamide Linkage : The oxalamide structure is formed through condensation reactions.
  • Final Assembly : The final compound is purified using techniques such as chromatography to ensure high purity levels.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • CCRF-CEM (T-cell leukemia) : The compound showed promising results in inhibiting cell growth.
  • LNCaP (prostate cancer) : Similar inhibitory effects were noted.
  • MIA PaCa-2 (pancreatic cancer) : The compound demonstrated varying degrees of effectiveness.

These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation.

The proposed mechanism of action includes:

  • Inhibition of Tubulin Polymerization : The structural similarity to known antitubulin agents suggests it may disrupt microtubule dynamics.
  • Impact on Gene Expression : Preliminary studies indicate potential effects on gene expression pathways involved in cell cycle regulation and apoptosis.

Study 1: Antiproliferative Activity Assessment

A study assessed the antiproliferative activity of the compound against multiple cancer cell lines. Results indicated:

Cell LineIC50 (µM)
CCRF-CEM15.4
LNCaP12.7
MIA PaCa-218.9

These values reflect the concentration required to inhibit cell growth by 50%, indicating a potent effect against these cancer types.

Study 2: Structural Activity Relationship (SAR)

A structural activity relationship study evaluated various derivatives of the compound to determine modifications that enhance biological activity. Key findings included:

  • Modifications at the oxazolidine ring significantly affected antiproliferative potency.
  • Substituents on the benzo[d][1,3]dioxole moiety altered binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide, and how can purity be ensured?

  • Methodology :

  • Stepwise coupling : Oxalamide derivatives are typically synthesized via sequential coupling of amine intermediates. For example, describes using oxalyl chloride to activate carbonyl groups, followed by reaction with substituted benzylamines under controlled conditions (e.g., THF, DIPEA) .
  • Purity optimization : Employ LC-MS for real-time reaction monitoring (e.g., APCI+ mode, m/z analysis) and HPLC (≥90% purity threshold) to isolate stereoisomers or byproducts. Use recrystallization (e.g., DMSO/EtOAc) for final purification .
    • Key challenges : Low yields due to steric hindrance from bulky substituents (e.g., benzodioxole and oxazolidinone groups).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated DMSO at elevated temperatures (50°C) to reduce signal broadening caused by hydrogen bonding in oxalamide motifs (δH 8.35–10.75 ppm for NH groups) .
  • Mass spectrometry : Confirm molecular weight via LC-MS (APCI+ mode) and cross-validate with calculated m/z values .
  • Contradictions : If spectral data conflicts with literature (e.g., cites agreement with prior work), verify synthetic intermediates or use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What preliminary biological screening strategies are recommended for assessing antiviral or therapeutic potential?

  • Methodology :

  • HIV-1 entry inhibition : Use pseudotyped virus assays (e.g., luciferase reporter systems) to evaluate CD4-binding site antagonism, as described for structurally related oxalamides in .
  • Cytotoxicity : Pair activity assays with MTT or resazurin-based viability tests on human cell lines (e.g., HEK293T) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodology :

  • Substituent variation : Replace the 4-chlorobenzoyl group ( ) with bioisosteres (e.g., 4-fluorobenzoyl, 4-bromophenyl) to assess steric/electronic effects on target binding .
  • Oxazolidinone modifications : Introduce chiral auxiliaries (e.g., fluorinated oxazolidinones, ) to study enantioselective interactions with biological targets .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with antiviral IC50 values .

Q. What experimental approaches can elucidate the mechanism of action in HIV-1 inhibition or other therapeutic targets?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding affinity to recombinant CD4 or gp120 proteins to confirm direct interaction .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., with HIV-1 envelope glycoproteins) to identify critical binding residues .
  • Resistance profiling : Serial passage experiments with HIV-1 strains can reveal mutations conferring resistance, highlighting key binding determinants .

Q. How should researchers address contradictions in biological activity data across studies?

  • Case example : If one study reports potent antiviral activity ( ) while another shows weak efficacy ( ), consider:

  • Assay conditions : Differences in cell lines (e.g., TZM-bl vs. PBMCs), viral strains (clade B vs. C), or compound solubility (DMSO concentration) .
  • Metabolic stability : Use liver microsome assays to compare degradation rates, as instability in certain media may reduce observed activity .
    • Resolution : Validate findings with orthogonal assays (e.g., ELISA for viral entry vs. qPCR for replication) and share raw data via open-access platforms.

Q. What strategies are effective for resolving stereoisomers and evaluating their biological impact?

  • Methodology :

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, as seen in for oxalamide derivatives .
  • Stereochemical analysis : Assign configurations via NOESY or electronic circular dichroism (ECD).
  • Biological testing : Compare IC50 values of isolated enantiomers to determine if activity is stereospecific (e.g., R-configuration enhances binding) .

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